SGLT1/2-IN-8
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Overview
Description
SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.
Scientific Research Applications
Role in Diabetes Care
SGLT1/2-IN-8, a dual inhibitor of sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2), plays a significant role in diabetes care. SGLT1 is mainly involved in glucose and galactose absorption in the gastrointestinal tract, while SGLT2 is responsible for reabsorbing filtered glucose in the kidneys. The combined inhibition of SGLT1 and SGLT2, as seen in compounds like Sotagliflozin, leads to improved glycemic control, reduced postprandial glucose excursions, and robust A1c reduction, especially in patients with reduced kidney function (Danne, Biester, & Kordonouri, 2018).
Renoprotective Effects
SGLT2 inhibitors have shown renoprotective effects, particularly in diabetic nephropathy. By inhibiting SGLT2, these inhibitors prevent glucose reabsorption in the proximal tubular cells, reducing inflammatory and fibrotic responses, which is vital in managing diabetic nephropathy (Panchapakesan et al., 2013).
Development for Diabetes Treatment
The development of dual inhibitors, such as Sotagliflozin, targets both SGLT1 and SGLT2, providing a complementary mechanism to treat diabetes independently of insulin. These inhibitors significantly reduce postprandial glucose and promote glucagon-like peptide 1 secretion, offering a unique approach in managing both type 1 and type 2 diabetes (Lapuerta, Zambrowicz, Strumph, & Sands, 2015).
Novel Inhibitor Identification
Research has also focused on identifying novel SGLT1 inhibitors using proteochemometric modeling. This approach has led to the discovery of compounds with SGLT1-inhibiting activity, demonstrating the potential of computational methods in finding new treatments for conditions like diabetes type II (Burggraaff et al., 2019).
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.44 |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
VSVQPLIGJXQIFP-BDHVOXNPSA-N |
SMILES |
O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cmpd 8; SGLT1/2 IN-8; SGLT1/2-IN8; SGLT1/2-IN-8; SGLT1/2-IN 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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